molecular formula C9H12BrNO2S B1421234 3-Bromo-N,N,5-trimethylbenzenesulfonamide CAS No. 1020252-92-9

3-Bromo-N,N,5-trimethylbenzenesulfonamide

Cat. No. B1421234
CAS RN: 1020252-92-9
M. Wt: 278.17 g/mol
InChI Key: SHWGLGYUOLHVGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is C9H12BrNO2S . The molecular weight is 278.17 g/mol . The InChI Key is SHWGLGYUOLHVGA-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

The boiling point of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is predicted to be 363.3±52.0 °C . The predicted density is 1.484±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

1. Photodynamic Therapy Applications

A significant application of compounds related to 3-Bromo-N,N,5-trimethylbenzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making them potential Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

2. Analytical Applications in Gas-Liquid Chromatography

The compounds associated with 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be used in gas-liquid chromatography. Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives with excellent gas-liquid chromatographic properties. This methodology was applied for the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

3. Oxidizing Titrant in Analytical Chemistry

Gowda et al. (1983) explored the use of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 3-Bromo-N,N,5-trimethylbenzenesulfonamide, as an oxidizing titrant in various titrations. This compound showed promise as a titrant for ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite, with simple and rapid procedures and minimal errors (Gowda et al., 1983).

4. Development of Antifungal Agents

Research by Trifonov et al. (2020) demonstrated the potential of polyfunctional arenesulfonamides, closely related to 3-Bromo-N,N,5-trimethylbenzenesulfonamide, as fungicides. Specifically, they developed compounds with significant cytotoxic activity against Malassezia furfur, a fungus responsible for skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-N,N,5-trimethylbenzenesulfonamide is not available, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-bromo-N,N,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-4-8(10)6-9(5-7)14(12,13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWGLGYUOLHVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674351
Record name 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N,5-trimethylbenzenesulfonamide

CAS RN

1020252-92-9
Record name 3-Bromo-N,N,5-trimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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